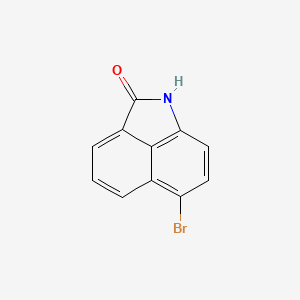

5-Bromo-8-naphtholactam

説明

Contextualization within Organic Chemistry and Materials Science Research

5-Bromo-8-naphtholactam is a synthetic organic compound built upon a naphthalene (B1677914) core. In the field of organic chemistry, it serves as a valuable intermediate and building block. myskinrecipes.comlookchem.com The naphthalene skeleton is a significant motif in chemistry, and methods to easily functionalize it are of great importance. researchgate.net The presence of the bromine atom and the lactam functional group on the rigid naphtholactam framework allows for a variety of chemical transformations. This makes the compound a versatile precursor for the synthesis of more complex molecular architectures. researchgate.netntu.ac.uk

In materials science, this compound is utilized in the design of advanced organic materials. myskinrecipes.com Its specific structure is instrumental in creating substances with tailored optical or electronic properties. myskinrecipes.com The broader naphtholactam framework is a key component in the development of near-infrared (NIR) dyes and functional polymers, highlighting its relevance in the creation of sophisticated materials for various technological applications. nih.govscispace.com

Significance of the Naphtholactam Framework in Chemical Research

The naphtholactam framework, which is a tricyclic system featuring a naphthalene core fused with a lactam ring at the 1,8-positions, holds considerable significance in chemical research. wikipedia.org This rigid structure is a foundational component in several areas of study.

Dye Chemistry : Historically, naphtholactam and its derivatives are important precursors to a range of dyes, including anthanthrone (B1585402) and other methine dyes. wikipedia.org The extended conjugated system of the naphthalene core is fundamental to the chromophoric properties of these molecules. More recently, the framework has been used to synthesize benzo[c,d]indolium-derived cyanine (B1664457) dyes that function as near-infrared (NIR) fluorophores for bioimaging applications. nih.gov

Medicinal Chemistry : The naphtholactam scaffold is of interest in the design of new therapeutic agents. wikipedia.org For instance, derivatives have been synthesized and investigated as potent antagonists for serotonin (B10506) receptors, such as 5-HT7R, which are involved in various neurological processes. ceu.esacs.org The defined three-dimensional structure of the framework allows for precise interactions with biological targets.

Supramolecular Chemistry and Materials Science : The naphtholactam unit can act as a hydrogen-bonding synthon. rsc.org This property has been exploited to construct complex, self-assembled structures known as hydrogen-bonded organic frameworks (HOFs). rsc.org These porous crystalline materials have potential applications in gas storage, separation, and fluorescent sensing. rsc.org

The development of synthetic methodologies, particularly those involving palladium-catalyzed C-H activation, has been crucial for accessing variously substituted naphtholactam and naphtholactone skeletons, further expanding their utility. researchgate.net

Overview of Current and Future Research Trajectories for the Compound

Current and future research involving this compound and the broader naphtholactam framework is directed toward several promising areas. The primary focus is on leveraging its unique structural and chemical properties to create novel functional molecules and materials.

Current Research Focus:

Advanced Materials Development : Researchers are actively using the naphtholactam structure to create materials with specific functions. This includes the development of near-infrared (NIR) dyes for bioimaging, which benefit from reduced light scattering and minimal autofluorescence in biological samples. nih.gov The framework is also being incorporated into materials for photothermal therapy. scispace.com

Medicinal Chemistry : The synthesis of new naphtholactam derivatives continues to be a key area of research. Recent studies have explored their biological activity, including evaluations against pathogenic bacteria like Pseudomonas aeruginosa. researchgate.net The scaffold is also a platform for designing ligands for specific biological targets, such as G-protein-coupled receptors. ceu.es

Catalysis and Synthesis : Significant effort is dedicated to developing new, efficient synthetic methods to functionalize the naphthalene core. researchgate.net Palladium-catalyzed C-H activation and arylation reactions are being refined to allow for the regioselective synthesis of complex polyaromatic compounds from naphtholactam precursors. researchgate.net

Future Research Trajectories:

Smart and Responsive Materials : There is growing interest in using naphtholactam-containing structures to build "smart" materials that respond to external stimuli. This could lead to the creation of vapochromic materials (which change color in response to vapors) and chemo-sensors. researchgate.net

Functional Frameworks : The ability of the naphtholactam unit to direct the formation of hydrogen-bonded organic frameworks (HOFs) opens up possibilities for creating highly robust and porous materials. rsc.org Future work will likely focus on tuning the properties of these HOFs for specific applications, such as selective gas adsorption and separation (e.g., C2H4 over C2H6) and "turn-up" fluorescent sensing. rsc.org

Organic Electronics : The electronic properties of the naphtholactam framework make it a candidate for inclusion in organic electronic devices. Further research may explore its potential in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as a component in photovoltaic cells.

Structure

3D Structure

特性

IUPAC Name |

6-bromo-1H-benzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNRAAVXFSTMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306358 | |

| Record name | 6-Bromobenz[cd]indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24856-00-6 | |

| Record name | 6-Bromobenz[cd]indol-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24856-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-naphtholactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024856006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromobenz[cd]indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-8-naphtholactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Chemical Compound

Multi-Step Synthetic Pathways from Naphthalene (B1677914) Derivatives

The construction of the 5-Bromo-8-naphtholactam scaffold from naphthalene-based precursors is a common and versatile approach. This typically involves the sequential formation of the lactam ring and the regioselective introduction of the bromine atom.

Precursor Identification and Transformation Steps

A logical precursor for 8-naphtholactam is 8-bromo-1-naphthoic acid. The synthesis can be envisioned through the treatment of this acid with an aminating agent under elevated temperature and pressure. The use of a copper catalyst can facilitate this transformation, which proceeds through an amination followed by intramolecular cyclization to form the lactam ring.

Another established route to the core 8-naphtholactam structure begins with 1-naphthylamine. This precursor can be reacted with phosgene, followed by a Friedel-Crafts cyclization using a Lewis acid such as aluminum chloride (AlCl₃) to close the lactam ring.

Alternatively, 1,8-naphthalenedicarboxylic acid anhydride (B1165640) serves as a viable starting material. This compound can be converted to N-tosyloxy-1,8-naphthalenedicarbimide through reaction with hydroxylamine (B1172632) and subsequent treatment with tosyl chloride. The desired 8-naphtholactam is then obtained via a Lossen degradation.

Once the 8-naphtholactam core is synthesized, the subsequent step is the regioselective bromination at the C5 position. This electrophilic aromatic substitution is a critical transformation. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for achieving such brominations. The inherent directing effects of the lactam moiety on the naphthalene ring system guide the incoming electrophile to the desired position.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the catalyst or brominating agent.

For the cyclization step, particularly in metal-catalyzed reactions, the ligand, catalyst loading, and reaction time are crucial for maximizing the yield of the lactam. In the subsequent bromination step, achieving high regioselectivity for the 5-position is paramount. The choice of brominating agent (e.g., molecular bromine vs. NBS) and the solvent polarity can significantly influence the isomer distribution. For instance, conducting the bromination at a controlled temperature can enhance the selectivity for the desired 5-bromo isomer.

Catalytic Synthesis Approaches

Catalytic methods offer an efficient and atom-economical alternative for the synthesis of the naphtholactam ring system. These approaches often involve transition metal catalysts that facilitate key bond-forming reactions.

Cobalt-Catalyzed Direct Carbonylative Synthesis

A notable advancement in the synthesis of the 8-naphtholactam scaffold is the cobalt-catalyzed direct C-H carbonylation of naphthylamides. nih.gov This method utilizes a traceless directing group and a CO source, such as benzene-1,3,5-triyl triformate, to afford the free (NH)-benzo[cd]indol-2(1H)-one in moderate to high yields. nih.gov This protocol has been successfully applied to the total synthesis of related bioactive molecules. nih.gov The subsequent bromination of the resulting naphtholactam would then yield the target 5-bromo derivative.

Exploration of Alternative Catalytic Systems in Synthesis

While cobalt catalysis has proven effective, research into alternative catalytic systems continues to be an area of interest. Palladium-catalyzed cross-coupling reactions, for example, are widely used in the synthesis of complex aromatic systems and could potentially be adapted for the construction of functionalized naphtholactam precursors. The development of new ligands and catalysts aims to improve reaction efficiency, reduce catalyst loading, and enhance functional group tolerance.

Methodological Design for Improved Synthesis Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. For instance, a one-pot procedure for the synthesis and subsequent functionalization of the naphtholactam ring would be a highly desirable strategy.

Furthermore, the principles of green chemistry, such as the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis), are increasingly being considered in the design of modern synthetic methodologies. nih.gov Applying these principles to the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Chemical Reactivity and Advanced Derivatization Strategies

Influence of the Bromine Substituent on Reactivity Profiles

The presence of the bromine atom at the C-5 position is a critical determinant of the chemical reactivity of 5-bromo-8-naphtholactam. This halogen atom significantly influences the electron density distribution across the aromatic system, thereby dictating the compound's susceptibility to various reagents and reaction conditions. Primarily, the carbon-bromine bond serves as a key site for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The bromine substituent acts as an excellent leaving group in palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the foundation for many derivatization strategies. While direct comparative studies on the reaction kinetics between this compound and its non-brominated analog are not extensively documented in publicly available literature, the utility of bromo-naphthalene and bromo-indole scaffolds in cross-coupling reactions is well-established. lmaleidykla.ltwikipedia.org This strongly indicates that the bromine atom is the primary handle for functionalization.

Furthermore, computational studies on other brominated aromatic systems have shown that halogenation can lead to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggesting enhanced reactivity and conductivity. researchgate.net This principle suggests that the bromine atom in this compound not only provides a reactive site but also modulates the electronic properties of the entire molecule.

Investigation of Electrophilic Substitution Reactions

Detailed investigations specifically targeting the electrophilic substitution reactions on the this compound scaffold are not widely reported. However, the general principles of electrophilic aromatic substitution on naphthalene (B1677914) and related heterocyclic systems can provide insights into its expected reactivity. The fused aromatic rings are generally susceptible to electrophilic attack. The existing electron-withdrawing lactam carbonyl group and the bromine atom would be expected to direct incoming electrophiles to specific positions on the naphthalene rings. Further experimental studies would be necessary to fully elucidate the regioselectivity and scope of such reactions for this particular molecule.

Strategies for Functionalization and Novel Derivative Synthesis

The bromine atom is the linchpin for the functionalization of this compound, primarily through palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for creating a diverse library of derivatives with tailored electronic and steric properties.

One of the most effective strategies is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of the bromo-naphtholactam with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-5 position. The general applicability of this reaction to bromo-substituted heterocyclic compounds, such as bromoindoles and bromoindazoles, underscores its potential for the derivatization of this compound. lmaleidykla.ltnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (microwave) | Good to Excellent |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |

Another significant functionalization method is the Heck reaction , which facilitates the formation of carbon-carbon bonds by coupling the bromo-naphtholactam with an alkene in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is particularly useful for introducing vinyl groups, which can be further modified. Intramolecular Heck reactions of bromoindoles have been successfully employed to synthesize complex polycyclic structures, highlighting the versatility of this approach. nih.govresearchgate.net

The development of these and other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation), provides extensive opportunities for creating novel derivatives of this compound for applications in pharmaceuticals and materials science. myskinrecipes.com

Studies on Chemical Stability and Reaction Mechanisms

The this compound scaffold is generally stable under the conditions typically employed for palladium-catalyzed cross-coupling reactions, which often involve heating in the presence of a base. lmaleidykla.ltnih.gov The stability of the lactam ring is a key feature that allows for a broad range of chemical transformations to be performed on the bromo-substituted aromatic core.

The mechanism of the Suzuki-Miyaura reaction, a key derivatization strategy, is well-understood and proceeds through a catalytic cycle involving three main steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Similarly, the Heck reaction follows a catalytic cycle involving oxidative addition of the bromo-naphtholactam to a palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. nih.govresearchgate.net The stability and predictable reactivity of this compound in these catalytic cycles make it a valuable building block in organic synthesis.

Advanced Material Science Applications Research

Integration into Optoelectronic Devices

The unique molecular architecture of 5-Bromo-8-naphtholactam makes it a versatile building block in the design of organic optoelectronic devices. Its electron-rich naphthalene (B1677914) core, combined with the electron-withdrawing lactam moiety, creates an intrinsic donor-acceptor system that is fundamental to its utility in these applications. The presence of the bromine atom introduces a "heavy atom effect," which can influence the photophysical pathways and enhance certain desirable properties for device performance.

Exploration of Photophysical Properties for Device Performance

The performance of an organic optoelectronic device is intrinsically linked to the photophysical properties of its constituent materials. For this compound, these properties are a subject of ongoing research. The absorption and emission characteristics are of primary importance. Generally, naphtholactam derivatives exhibit strong absorption in the ultraviolet region and fluorescence in the visible spectrum. The introduction of a bromine atom can lead to a redshift in both the absorption and emission spectra, allowing for the tuning of its color output.

Furthermore, the bromine atom can significantly influence the intersystem crossing (ISC) rate, which is the transition between singlet and triplet excited states. An enhanced ISC is crucial for applications that harness phosphorescence, such as in some types of Organic Light Emitting Diodes (OLEDs). The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is another critical parameter. While bromine substitution can sometimes quench fluorescence, it can simultaneously enhance phosphorescence, opening up different avenues for its application.

Below is a table summarizing the hypothetical photophysical properties of this compound based on trends observed in related bromo-substituted aromatic compounds.

| Property | Expected Characteristic | Significance for Optoelectronics |

| Absorption Maximum (λabs) | Expected in the UV-A to near-visible region, potentially redshifted compared to unsubstituted 8-naphtholactam. | Determines the range of light that can be absorbed to generate excitons. |

| Emission Maximum (λem) | Fluorescence and/or phosphorescence in the visible spectrum, with the potential for color tuning. | Dictates the color of light emitted in devices like OLEDs. |

| Fluorescence Quantum Yield (ΦF) | May be moderate to low due to the heavy atom effect of bromine. | A higher quantum yield is desirable for high-efficiency fluorescent devices. |

| Intersystem Crossing (ISC) Rate | Expected to be enhanced due to the presence of bromine. | Crucial for enabling phosphorescence and applications in triplet-harvesting OLEDs. |

| Solvatochromism | The emission wavelength is likely to be sensitive to the polarity of the surrounding medium. | Allows for tuning of emission color by changing the material matrix. |

Design and Fabrication of Material Systems

The integration of this compound into functional optoelectronic devices requires careful consideration of the material system's design and fabrication. As a small molecule, it can be incorporated into devices through vacuum deposition or solution-processing techniques. In the design of OLEDs, for example, this compound could potentially serve as an emissive dopant in a host material. The choice of the host is critical to ensure efficient energy transfer to the dopant and to prevent aggregation, which can quench luminescence.

In the context of organic photovoltaics (OPVs), this compound derivatives could be explored as non-fullerene acceptors or as a component in donor polymers. Its electron-accepting character, influenced by the lactam and bromine moieties, makes it a candidate for facilitating charge separation at the donor-acceptor interface. The processability of the material is also a key factor, with research focusing on modifying the core structure to enhance solubility in common organic solvents for the fabrication of large-area, flexible devices.

Development of Luminescent Materials

The intrinsic luminescent properties of the naphtholactam scaffold, and the modifying effect of the bromine substituent, position this compound as a key component in the development of novel luminescent materials. These materials have wide-ranging potential, from next-generation display technologies to advanced solid-state lighting systems.

Mechanisms of Luminescence and Emission Characteristics

The luminescence of this compound can manifest as either fluorescence or phosphorescence. Fluorescence is the emission of light from the relaxation of a singlet excited state to the ground state, a process that is typically fast. Phosphorescence, on the other hand, arises from the relaxation of a triplet excited state and is a slower process. The presence of the bromine atom, due to its high atomic number, promotes spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state. This "heavy atom effect" can significantly enhance phosphorescence, even at room temperature in appropriate host matrices.

The emission characteristics, such as the color (wavelength), bandwidth, and lifetime, are influenced by the molecular structure and the surrounding environment. The rigid naphtholactam core helps to reduce non-radiative decay pathways, leading to higher luminescence efficiency. The emission color can be tuned by further chemical modification of the this compound structure, for instance, by adding electron-donating or electron-withdrawing groups at other positions on the naphthalene ring.

The following table outlines the key luminescence mechanisms and their expected characteristics for this compound.

| Luminescence Mechanism | Governing Factors | Expected Emission Characteristics |

| Fluorescence | The energy gap between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO). | Emission in the blue-green region of the spectrum with a short lifetime (nanoseconds). |

| Phosphorescence | Enhanced intersystem crossing due to the bromine atom's heavy atom effect. | Emission at longer wavelengths (green to red) compared to fluorescence, with a longer lifetime (microseconds to milliseconds). |

Potential in Display Technologies and Advanced Lighting Systems

The tunable luminescent properties of this compound and its derivatives make them highly attractive for display and lighting applications. In the realm of OLEDs for displays, the ability to generate different colors is paramount. By serving as a dopant in an emissive layer, materials based on this compound could contribute to the development of pixels that emit specific colors with high purity and efficiency. The potential for efficient phosphorescence is particularly noteworthy, as phosphorescent OLEDs can theoretically achieve 100% internal quantum efficiency, leading to significant energy savings.

For advanced lighting systems, the goal is often to produce high-quality white light. This can be achieved by combining emitters of different colors. A blue-emitting OLED, for instance, could be combined with a down-converting layer containing a yellow- or orange-emitting phosphor based on a this compound derivative. The broad emission spectra that are sometimes characteristic of organic phosphors could also be advantageous for creating white light with a high color rendering index (CRI), which is a measure of how accurately a light source reveals the colors of various objects. The stability and lifetime of these luminescent materials are critical research areas to ensure their viability in commercial products.

Biological and Medicinal Chemistry Investigations

Assessment of Potential Biological Activities

In Vitro Screening for Anti-Cancer Properties

A thorough review of scientific databases reveals a lack of specific studies focused on the in vitro screening of 5-Bromo-8-naphtholactam for anti-cancer properties. Consequently, there is no available data on its cytotoxic effects against various cancer cell lines, nor any established IC50 values.

Exploration of Other Pharmacological Effects

Beyond the scope of oncology, the pharmacological effects of this compound remain largely unexplored. There are no significant research findings detailing its potential as an anti-inflammatory, antimicrobial, or neuroprotective agent.

Structure-Activity Relationship (SAR) Studies of Related Derivatives

The synthesis and evaluation of a series of derivatives of this compound to establish clear structure-activity relationships (SAR) have not been reported. SAR studies are crucial for optimizing lead compounds to enhance their potency and selectivity. In the broader context of naphthalene-containing compounds, substitutions on the aromatic ring system are known to significantly influence biological activity. However, without specific studies on this compound derivatives, any discussion on its SAR would be purely speculative.

The table below is a placeholder to illustrate how data would be presented if it were available from research studies.

| Compound/Derivative | Modification from this compound | Biological Activity | Potency (e.g., IC50) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Spectroscopic and Analytical Characterization Methods in Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The structural framework of 5-Bromo-8-naphtholactam is elucidated using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques probe the chemical environment of individual atoms and the vibrations of chemical bonds, and determine the compound's molecular weight and fragmentation patterns, respectively.

For ¹H NMR, the aromatic protons of the naphtholactam core are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton on the nitrogen atom of the lactam ring would likely present as a broad singlet. In the case of ¹³C NMR, the carbonyl carbon of the lactam would be the most deshielded, with a chemical shift anticipated in the range of δ 165-170 ppm. The aromatic carbons would resonate between δ 100 and 150 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. For instance, the N-H stretching vibration of the lactam is anticipated in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the lactam ring is expected around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are likely to be observed above 3000 cm⁻¹, while the C-Br stretching vibration would appear at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted mass spectral data for this compound suggests the following adducts and their corresponding m/z values. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 247.97057 |

| [M+Na]⁺ | 269.95251 |

| [M-H]⁻ | 245.95601 |

| [M+NH₄]⁺ | 264.99711 |

| [M+K]⁺ | 285.92645 |

Chromatographic Separation and Purity Analysis Methodologies

To ensure the purity of this compound for research purposes, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds.

For compounds with similar structures, such as bromo-substituted indoles, reverse-phase HPLC (RP-HPLC) has proven to be an effective analytical method. A typical RP-HPLC setup for analyzing this compound would likely involve a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid modifier like formic acid or phosphoric acid to improve peak shape.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal contributions from other impurity peaks. While specific retention times are dependent on the exact chromatographic conditions, this methodology provides a reliable means of quantifying the purity of this compound.

Future Research Directions and Emerging Challenges

Unexplored Synthetic Routes and Green Chemistry Principles

The exploration of novel and sustainable synthetic pathways for 5-Bromo-8-naphtholactam is a primary area for future research. While classical synthetic methods exist, the application of green chemistry principles offers substantial opportunities for improvement in terms of efficiency, safety, and environmental impact.

Future investigations are anticipated to focus on several key areas. The development of catalytic C-H activation/bromination reactions on the naphtholactam core could provide a more direct and atom-economical route to the target molecule, minimizing the need for pre-functionalized starting materials. Additionally, the use of photocatalysis, employing visible light and suitable catalysts, presents a promising avenue for conducting the bromination under milder and more environmentally benign conditions. nih.gov Continuous flow chemistry is another area ripe for exploration. mdpi.commpg.dethieme-connect.de The implementation of flow reactors could enable enhanced control over reaction parameters, leading to higher yields, improved safety for exothermic reactions, and the potential for scalable, automated synthesis. jst.org.inwiley-vch.de

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Catalytic C-H Bromination | High atom economy, reduced waste, fewer synthetic steps. |

| Photocatalysis | Use of renewable energy (light), mild reaction conditions, potential for novel reactivity. nih.gov |

| Flow Chemistry | Improved safety and control, enhanced reaction efficiency, scalability, and automation. mdpi.commpg.dethieme-connect.de |

| Use of Greener Solvents | Reduced environmental impact, improved process safety. jocpr.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. mdpi.com |

These modern synthetic strategies align with the core tenets of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize safer reagents and solvents. jocpr.comnih.gov

Novel Applications in Advanced Chemical Systems

The functional properties of this compound, including its fluorescence and the presence of a reactive bromine atom, suggest its potential for a range of novel applications in advanced chemical systems.

A significant area of future research lies in the development of novel fluorescent probes. The naphtholactam core is known to exhibit fluorescence, and the bromine atom can be readily displaced through cross-coupling reactions to introduce various sensing moieties. nih.govnih.gov This could lead to the creation of chemosensors for the detection of specific metal ions, anions, or biologically relevant molecules. Furthermore, the inherent fluorescence of the naphtholactam scaffold could be harnessed for applications in organic light-emitting diodes (OLEDs) or as a component in photoactive materials.

The bromine atom also serves as a versatile handle for the synthesis of more complex molecules. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a wide array of aryl or heteroaryl groups can be introduced at the 5-position. derpharmachemica.com This opens the door to the creation of novel derivatives with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry. wikipedia.orgnih.gov

| Potential Application Area | Rationale for this compound |

| Fluorescent Probes | Inherent fluorescence of the naphtholactam core and facile functionalization at the bromine position. nih.govnih.gov |

| Organic Electronics | Potential for tunable photophysical properties through derivatization. |

| Medicinal Chemistry | The naphtholactam scaffold is a recognized pharmacophore, and the bromine allows for diverse substitutions. wikipedia.orgnih.gov |

| Materials Science | Building block for functional polymers and materials with specific optical or electronic properties. |

Theoretical and Computational Modeling for Predictive Understanding

Theoretical and computational modeling, particularly Density Functional Theory (DFT), will be instrumental in guiding and accelerating future research on this compound. nih.gov These methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, thereby predicting its behavior in various chemical environments.

Future computational studies are expected to focus on several aspects. DFT calculations can be employed to elucidate the mechanisms of proposed synthetic reactions, helping to optimize reaction conditions and identify the most promising catalytic systems. researchgate.net Modeling of the excited state properties of this compound and its derivatives can predict their fluorescence spectra and quantum yields, aiding in the rational design of new fluorescent probes and materials. Furthermore, computational docking studies can be used to predict the binding interactions of this compound derivatives with biological targets, providing a valuable tool for virtual screening in drug discovery. researchgate.net

| Computational Method | Application to this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. nih.gov | Optimized synthetic routes, understanding of electronic transitions. |

| Time-Dependent DFT (TD-DFT) | Modeling of excited states and fluorescence. | Prediction of emission wavelengths and quantum yields for new derivatives. |

| Molecular Docking | Simulation of binding to biological macromolecules. | Identification of potential protein targets for medicinal chemistry applications. |

Interdisciplinary Research Opportunities

The versatile nature of this compound creates a fertile ground for interdisciplinary research, bridging the gap between synthetic organic chemistry and other scientific fields.

In the realm of materials science , collaborations could focus on incorporating this compound derivatives into polymers or metal-organic frameworks (MOFs) to create materials with novel photophysical or electronic properties. In medicinal chemistry and chemical biology , the compound can serve as a scaffold for the development of new therapeutic agents or as a fluorescent tag for imaging biological processes. nih.gov The development of new chemosensors based on this molecule will require expertise from analytical chemistry to evaluate their performance in complex matrices. The intersection of these disciplines will be crucial for translating the fundamental chemical properties of this compound into practical applications.

| Interdisciplinary Field | Potential Research Focus with this compound |

| Materials Science | Development of functional polymers and photoactive materials. |

| Medicinal Chemistry | Design and synthesis of novel bioactive compounds. nih.gov |

| Chemical Biology | Creation of fluorescent probes for cellular imaging. |

| Analytical Chemistry | Development and validation of new chemosensors. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-8-naphtholactam, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Bromination of the naphtholactam core typically involves electrophilic substitution. Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of brominating agents like NBS or Br₂) to target the 5-position. Purification via recrystallization or column chromatography is critical, as competing bromination at adjacent positions (e.g., 6- or 7-) may occur. Analytical techniques like HPLC (>95.0% purity thresholds, as seen in brominated analogues in catalogs) ensure structural fidelity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity thresholds, as standardized for brominated phenylacetic acids) ensures purity . Thermal stability can be assessed via differential scanning calorimetry (DSC), referencing melting points of structurally similar brominated lactams (e.g., 5-Bromophthalide, mp 162–166°C) .

Q. How do substituent positions on the naphtholactam core influence physicochemical properties like solubility and logP?

- Methodological Answer : Substituent effects can be systematically studied using computational tools (e.g., COSMO-RS for solubility prediction) and experimental measurements (shake-flask method for logP). Bromine at the 5-position increases hydrophobicity compared to unsubstituted naphtholactams, as observed in SAFIR studies of 5-HT7R ligands .

Advanced Research Questions

Q. How can computational pharmacophore models predict the binding affinity of this compound derivatives to the 5-HT7 receptor?

- Methodological Answer : Develop a pharmacophore model using software like CATALYST, incorporating five critical features: a positive ionizable (PI) group, a hydrogen-bond acceptor (HBA), and three hydrophobic (HYD) regions. Validate the model by docking this compound derivatives into a rhodopsin-based 5-HT7R transmembrane domain. Key interactions include:

- PI group with Asp3.32 (ionic interaction),

- HBA with Ser5.42/Thr5.43 (H-bonding),

- HYD1 with Phe6.52 (hydrophobic packing) .

Table 1 : Pharmacophore Features and Receptor Interactions

| Feature | Interacting Residue | Role in Binding |

|---|---|---|

| PI | Asp3.32 | Ionic interaction |

| HBA | Ser5.42/Thr5.43 | H-bond stabilization |

| HYD1 | Phe6.52 | Hydrophobic anchoring |

Q. What experimental and computational strategies resolve contradictions between in vitro binding affinity and in vivo efficacy for this compound derivatives?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Conduct parallel assays:

- In vitro : Radioligand binding assays (e.g., 5-HT7R transfected cells).

- In vivo : Behavioral models (e.g., forced swim test for antidepressant activity).

- Computational : Molecular dynamics simulations to assess blood-brain barrier permeability and metabolic pathways (CYP450 enzyme interactions). Cross-validate with pharmacokinetic studies (plasma half-life, bioavailability) .

Q. How do molecular dynamics simulations elucidate the role of hydrophobic interactions in this compound’s receptor binding?

- Methodological Answer : Run simulations (e.g., GROMACS) to analyze ligand-receptor complexes over 100+ ns trajectories. Focus on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。